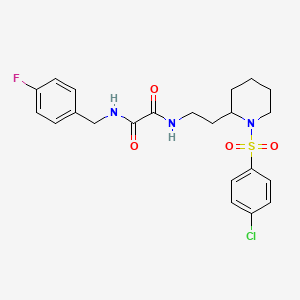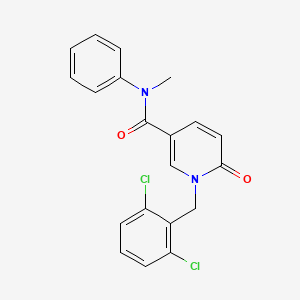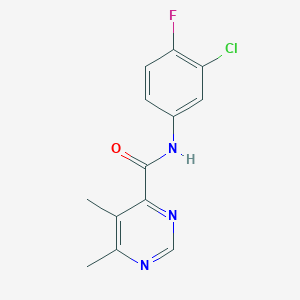
N-(3-Chloro-4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, commonly known as CFM-4, is a small molecule inhibitor that has been extensively used in scientific research for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific target in the body, making it a promising candidate for drug development.
作用機序
CFM-4 is known to inhibit a specific enzyme in the body, which is involved in various cellular processes such as DNA replication and repair. By inhibiting this enzyme, CFM-4 can disrupt the growth and proliferation of cancer cells, making it a potential anticancer agent. Additionally, CFM-4 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
CFM-4 has been shown to have various biochemical and physiological effects in the body. In addition to its anticancer and anti-inflammatory effects, CFM-4 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). CFM-4 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CFM-4 in lab experiments is its high affinity for a specific target in the body, which makes it a useful tool for investigating the role of this target in various cellular processes. Additionally, CFM-4 has been extensively studied and characterized, making it a reliable and well-established compound for scientific research. However, one limitation of using CFM-4 in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving CFM-4. One potential area of investigation is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Additionally, CFM-4 may have potential applications in other diseases such as inflammation and autoimmune disorders. Further research is needed to fully understand the mechanisms underlying CFM-4's effects in the body, as well as its potential limitations and toxicity. Overall, CFM-4 is a promising compound for scientific research and has the potential to lead to new therapeutic treatments for a variety of diseases.
合成法
The synthesis of CFM-4 involves a multi-step process that includes the reaction of 3-chloro-4-fluoroaniline with 5,6-dimethylpyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
CFM-4 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for a specific target in the body, making it a promising candidate for drug development. CFM-4 has been used in various studies to investigate its potential as an anticancer agent, as well as its effects on other diseases such as inflammation and autoimmune disorders.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-7-8(2)16-6-17-12(7)13(19)18-9-3-4-11(15)10(14)5-9/h3-6H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGDKKPETKCSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

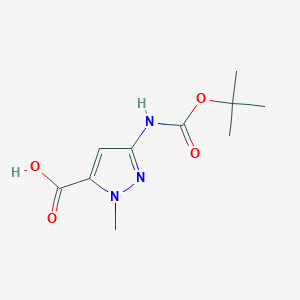
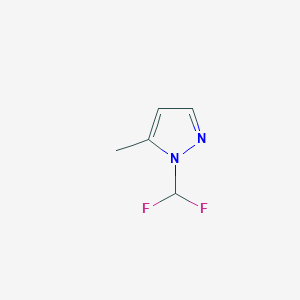
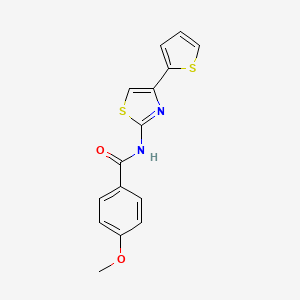
![4-[2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2461225.png)

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2461235.png)
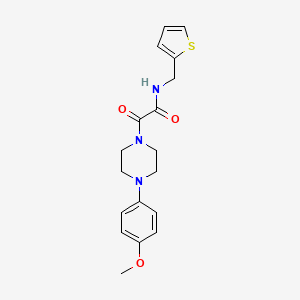
![N-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine](/img/structure/B2461237.png)
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2461238.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2461241.png)

